

# An In-depth Technical Guide to 1H-Imidazole-1-propanenitrile, 2-phenyl-

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1H-Imidazole-1-propanenitrile, 2-phenyl-

**Cat. No.:** B1581713

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1H-Imidazole-1-propanenitrile, 2-phenyl-** (CAS No. 23996-12-5). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide delves into the compound's structure, physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. The information presented herein is a synthesis of established chemical principles and available data, intended to serve as a foundational resource for the application and further investigation of this versatile molecule.

## Introduction

**1H-Imidazole-1-propanenitrile, 2-phenyl-**, a derivative of the ubiquitous imidazole scaffold, is a compound of interest in various domains of chemical research, including medicinal chemistry and materials science. The presence of a phenyl group at the 2-position of the imidazole ring and a propanenitrile substituent at the 1-position imparts a unique combination of steric and electronic properties. The imidazole core is a well-known pharmacophore, present in numerous

biologically active compounds, while the nitrile group offers a versatile handle for a wide array of chemical transformations. This guide aims to consolidate the available technical information on this compound, providing a reliable reference for its use in research and development.

## Compound Identification and Physicochemical Properties

A solid understanding of a compound's fundamental properties is crucial for its effective application in experimental work. The key identifiers and physicochemical properties of **1H-Imidazole-1-propanenitrile, 2-phenyl-** are summarized in the table below.

Property	Value	Source(s)
Chemical Name	1H-Imidazole-1-propanenitrile, 2-phenyl-	<a href="#">[1]</a>
Synonyms	3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile, 1-(2-Cyanoethyl)-2-phenylimidazole	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	23996-12-5	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>11</sub> N <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	197.24 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Colorless to pale yellow liquid or solid	<a href="#">[2]</a>
Melting Point	99.5-101.5 °C	<a href="#">[4]</a>
Boiling Point	418.3 ± 47.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.08 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
Solubility	Practically insoluble in water; Soluble in polar organic solvents like alcohols. <a href="#">[2]</a> <a href="#">[4]</a>	
Vapor Pressure	3.32E-07 mmHg at 25°C	<a href="#">[4]</a>
Flash Point	206.8 °C	<a href="#">[4]</a>
Refractive Index	1.596 (Predicted)	<a href="#">[4]</a>

## Spectroscopic Characterization

While a comprehensive, publicly available spectral analysis for **1H-Imidazole-1-propanenitrile, 2-phenyl-** is not consolidated in a single source, its characteristic spectroscopic features can be reliably predicted based on the known spectra of its constituent functional groups and related imidazole derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the imidazole ring, and the propanenitrile side chain.

- Phenyl Protons: A multiplet in the aromatic region, typically between  $\delta$  7.2 and 7.8 ppm.
- Imidazole Protons: Two singlets or doublets in the downfield region, characteristic of imidazole ring protons, likely between  $\delta$  7.0 and 7.5 ppm.
- Propanenitrile Protons: Two triplets corresponding to the two methylene groups of the propanenitrile chain. The methylene group adjacent to the imidazole nitrogen (N-CH<sub>2</sub>) would likely appear around  $\delta$  4.2-4.5 ppm, while the methylene group adjacent to the nitrile group (CH<sub>2</sub>-CN) would be expected at approximately  $\delta$  2.8-3.1 ppm.

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

The carbon NMR spectrum will show signals for all 12 carbon atoms in the molecule, with the nitrile carbon appearing significantly downfield.

- Nitrile Carbon (-C≡N): Expected to be in the range of  $\delta$  115-125 ppm.
- Aromatic and Imidazole Carbons: Multiple signals in the  $\delta$  110-150 ppm region.
- Aliphatic Carbons (-CH<sub>2</sub>-CH<sub>2</sub>-): Signals for the two methylene carbons are anticipated in the aliphatic region of the spectrum.

## **Infrared (IR) Spectroscopy (Predicted)**

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

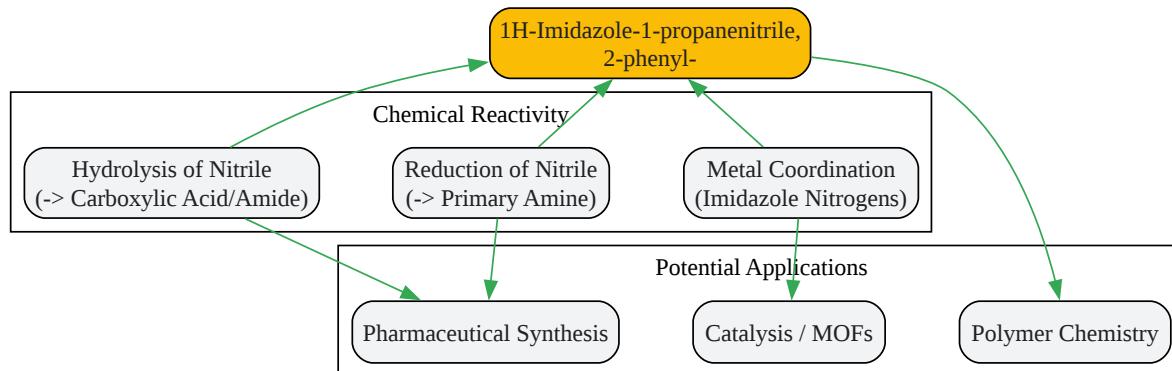
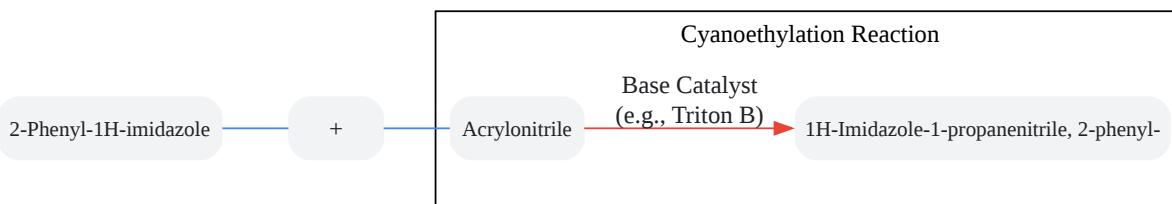
- C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm<sup>-1</sup>.
- C=N and C=C Stretching (Aromatic and Imidazole): Multiple bands in the 1450-1600 cm<sup>-1</sup> region.
- C-H Stretching (Aromatic): Peaks above 3000 cm<sup>-1</sup>.
- C-H Stretching (Aliphatic): Peaks below 3000 cm<sup>-1</sup>.

## Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak  $[M]^+$  would be observed at  $m/z = 197$ . Key fragmentation patterns would likely involve the loss of the cyanoethyl group or cleavage of the propanenitrile chain.

## Synthesis

The primary and most direct route for the synthesis of **1H-Imidazole-1-propanenitrile, 2-phenyl-** is the cyanoethylation of 2-phenyl-1H-imidazole with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring attacks the  $\beta$ -carbon of the acrylonitrile.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. CAS 23996-12-5: 2PZ-CN | CymitQuimica [cymitquimica.com]
- 3. 23996-12-5 CAS Manufactory [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 1H-Imidazole [webbook.nist.gov]
- 7. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1H-Imidazole-1-propanenitrile, 2-phenyl-]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581713#1h-imidazole-1-propanenitrile-2-phenyl-chemical-properties>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)